molecular formula C9H9NO5 B15311223 3-Hydroxy-3-(4-nitrophenyl)propanoic acid

3-Hydroxy-3-(4-nitrophenyl)propanoic acid

Cat. No.: B15311223
M. Wt: 211.17 g/mol
InChI Key: ASJCKPHOHRBZJI-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(4-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H9NO5 It is characterized by the presence of a hydroxy group, a nitrophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(4-nitrophenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol

    Substitution: Alcohols or alkyl halides in the presence of acid catalysts

Major Products

    Oxidation: 3-Oxo-3-(4-nitrophenyl)propanoic acid

    Reduction: 3-Hydroxy-3-(4-aminophenyl)propanoic acid

    Substitution: Various esters or ethers depending on the substituent

Scientific Research Applications

3-Hydroxy-3-(4-nitrophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(4-nitrophenyl)propanoic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-3-(4-methoxyphenyl)propanoic acid
  • 3-Hydroxy-3-(4-aminophenyl)propanoic acid
  • 3-Hydroxy-3-(4-chlorophenyl)propanoic acid

Uniqueness

3-Hydroxy-3-(4-nitrophenyl)propanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical processes.

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

3-hydroxy-3-(4-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H9NO5/c11-8(5-9(12)13)6-1-3-7(4-2-6)10(14)15/h1-4,8,11H,5H2,(H,12,13)

InChI Key

ASJCKPHOHRBZJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)O)[N+](=O)[O-]

Origin of Product

United States

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